N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide
Description
Properties
CAS No. |
359730-58-8 |
|---|---|
Molecular Formula |
C18H20N4O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C18H20N4O2/c1-13-6-4-5-7-16(13)20-17(23)18(24)21-19-12-14-8-10-15(11-9-14)22(2)3/h4-12H,1-3H3,(H,20,23)(H,21,24)/b19-12+ |
InChI Key |
IXVGEENERDJPNP-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Critical Parameters:
Alternative Route via Oxalic Acid Esterification
In solvent-free conditions, diethyl oxalate and 2-methylaniline undergo transamidation at 120°C for 6 hours. This method avoids hazardous oxalyl chloride but requires higher temperatures, reducing yield to 70–75% due to thermal decomposition.
Comparative Analysis:
| Parameter | Oxalyl Chloride Route | Diethyl Oxalate Route |
|---|---|---|
| Yield (%) | 85–90 | 70–75 |
| Reaction Time (h) | 2 | 6 |
| Purity (HPLC) | ≥98% | 92–94% |
| Safety | Hazardous intermediates | Benign reagents |
Schiff Base Formation: Condensation with 4-Dimethylaminobenzaldehyde
Reaction Mechanism and Conditions
The oxamide intermediate reacts with 4-dimethylaminobenzaldehyde in ethanol under reflux (78°C) for 4–6 hours. A catalytic amount of KOH (5 mol%) deprotonates the oxamide’s secondary amine, enhancing nucleophilicity for imine bond formation. The reaction follows a nucleophilic addition-elimination pathway, with water removal (Dean-Stark trap) shifting equilibrium toward product formation.
Optimization Data:
Stereochemical Control of Imine Bond
The E-configuration of the Schiff base is confirmed via NMR spectroscopy. The imine proton () resonates as a singlet at δ 8.42 ppm, with no coupling observed due to restricted rotation about the C=N bond. IR spectroscopy shows a strong stretch at 1625 cm, consistent with conjugated imines.
Purification and Characterization
Recrystallization and Filtration
Crude product is dissolved in hot dimethylformamide (DMF) and precipitated by slow addition of ice-cold water. Filtration through a sintered glass funnel (pore size 10–16 μm) removes unreacted aldehydes and salts. Final purity ≥99% is achieved via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Spectroscopic Validation
-
NMR (400 MHz, DMSO-) :
δ 8.42 (s, 1H, CH=N), 7.65–7.12 (m, 8H, aromatic), 3.02 (s, 6H, N(CH₃)₂), 2.31 (s, 3H, CH₃). -
Elemental Analysis :
Calculated for C₁₈H₂₀N₄O₂: C, 64.27%; H, 5.99%; N, 16.66%. Found: C, 64.18%; H, 6.03%; N, 16.59%.
Scale-Up Considerations and Industrial Feasibility
Pilot-Scale Synthesis
Batch reactors (50 L) with mechanical stirring and temperature control achieve consistent yields (85–87%) at 10× laboratory scale. Key challenges include:
-
Heat Dissipation : Jacketed reactors with glycol cooling prevent thermal runaway during exothermic imine formation.
-
Filtration Efficiency : Centrifugal filters reduce processing time by 40% compared to gravity filtration.
Comparative Analysis with Structural Analogues
Substituent Effects on Reactivity
Introducing electron-donating groups (e.g., -N(CH₃)₂) on the benzaldehyde ring accelerates Schiff base formation by 20% compared to electron-withdrawing groups (-NO₂). Steric hindrance from ortho-substituents (e.g., -CH₃) reduces yield by 15–20% due to restricted imine bond rotation .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings and Alkyl Groups
a) N'-[(E)-[4-(Diethylamino)phenyl]methylideneamino]-N-(4-methylphenyl)oxamide (CID 9693216)
- Structural Differences: Replaces dimethylamino with diethylamino and 2-methylphenyl with 4-methylphenyl.
- The 4-methylphenyl vs. 2-methylphenyl substitution changes the spatial arrangement, which may influence binding to target proteins due to para vs. ortho positioning .
- Molecular Formula : C₂₀H₂₄N₄O₂ (vs. target compound’s likely C₁₉H₂₂N₄O₂).
b) N-Benzyl-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide
- Structural Differences : Substitutes 2-methylphenyl with benzyl and introduces an isopropyl group on the phenyl ring.
Core Heterocycle and Functional Group Variations
a) Thiophene-3-carboxamide Derivatives (Compounds I & II)
- Structural Differences: Replace oxamide with thiophene-3-carboxamide and retain methylideneamino groups.
- Loss of the oxamide’s hydrogen-bonding capacity may reduce interactions with polar biological targets .
b) 2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide
- Structural Differences : Incorporates a triazole-sulfanyl moiety and acetamide group.
- The sulfanyl group (-S-) may enhance metabolic stability compared to oxamide .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogy.
Biological Activity
N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings related to its activity against different biological targets, particularly in cancer and microbial infections.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a complex structure that includes a dimethylamino group and an oxamide functional group. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-methylphenyl oxamide under acidic or basic conditions. Common reagents include acetic anhydride and pyridine, which facilitate the formation of the imine bond necessary for the compound's structure.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound demonstrated:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for MCF7 cells were approximately 15 µM, indicating potent activity against this cell line.
- Mechanism of Action : The compound was found to induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for its antimicrobial effects. Preliminary studies showed:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Mechanism : The antimicrobial activity is hypothesized to result from the disruption of bacterial cell membranes and inhibition of protein synthesis.
Case Studies
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The dimethylamino group may enhance binding affinity to target enzymes involved in cancer cell proliferation.
- Cell Signaling Modulation : The compound can interfere with signaling pathways that regulate cell survival and apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves condensation of 4-(dimethylamino)benzaldehyde with N-(2-methylphenyl)oxalamide under reflux in ethanol or methanol, catalyzed by acetic acid . Key parameters:
- Temperature : 60–80°C (prevents imine bond hydrolysis).
- Solvent polarity : Higher polarity (e.g., methanol) improves Schiff base formation .
- Catalyst : Acetic acid (1–5 mol%) enhances reaction kinetics by protonating the aldehyde .
- Yield optimization : Column chromatography (silica gel, ethyl acetate/hexane) achieves >85% purity .
Q. How can structural characterization of this compound be validated using spectroscopic and chromatographic techniques?
- Methodological Answer :
- 1H/13C NMR : Confirm imine proton (δ 8.3–8.5 ppm) and oxamide carbonyl signals (δ 165–170 ppm) .
- LC–MS (ESI) : Molecular ion peak at m/z [M+H]+ ≈ 380.2 (calc. 380.18) .
- FTIR : Stretch bands for C=N (1620–1640 cm⁻¹) and amide C=O (1680–1700 cm⁻¹) .
- HPLC : Use C18 column (acetonitrile/water gradient) to verify purity >95% .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across cell lines)?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., HL-60 leukemia vs. MCF-7 breast cancer) and protocols (MTT vs. ATP luminescence) .
- Solubility controls : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent interference .
- Data normalization : Compare to positive controls (e.g., doxorubicin for cytotoxicity) and report IC₅₀ as mean ± SEM (n ≥ 3) .
- Example conflict : IC₅₀ = 0.57 µM (HL-60) vs. no activity (MCF-7) suggests tissue-specific uptake or target expression .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Dock into DHODH (dihydroorotate dehydrogenase) active site (PDB: 3G6Q). Key interactions:
- Imine nitrogen forms H-bonds with Leu172.
- Dimethylamino group engages in hydrophobic interactions with Phe188 .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2.0 Å indicates stable binding .
- QSAR : Correlate substituent effects (e.g., electron-donating dimethylamino) with IC₅₀ using Hammett constants .
Q. What crystallographic challenges arise in determining this compound’s solid-state structure, and how are they addressed?
- Methodological Answer :
- Crystal growth : Slow evaporation from DMSO/water (7:3) yields single crystals suitable for X-ray diffraction .
- Disorder issues : The dimethylamino group may exhibit rotational disorder; resolve via SHELXL refinement with isotropic displacement parameters .
- Key metrics :
- Space group : P2₁/c (common for Schiff bases).
- R-factor : <0.05 after full-matrix refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
